N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 893931-62-9
VCID: VC4331835
InChI: InChI=1S/C21H20ClN3O5S/c1-2-29-16-7-9-17(10-8-16)30-11-20(26)23-21-18-12-31(27,28)13-19(18)24-25(21)15-5-3-14(22)4-6-15/h3-10H,2,11-13H2,1H3,(H,23,26)
SMILES: CCOC1=CC=C(C=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl
Molecular Formula: C21H20ClN3O5S
Molecular Weight: 461.92

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide

CAS No.: 893931-62-9

Cat. No.: VC4331835

Molecular Formula: C21H20ClN3O5S

Molecular Weight: 461.92

* For research use only. Not for human or veterinary use.

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide - 893931-62-9

Specification

CAS No. 893931-62-9
Molecular Formula C21H20ClN3O5S
Molecular Weight 461.92
IUPAC Name N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenoxy)acetamide
Standard InChI InChI=1S/C21H20ClN3O5S/c1-2-29-16-7-9-17(10-8-16)30-11-20(26)23-21-18-12-31(27,28)13-19(18)24-25(21)15-5-3-14(22)4-6-15/h3-10H,2,11-13H2,1H3,(H,23,26)
Standard InChI Key XMYWJGCWKJRDQW-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl

Introduction

Molecular Formula

The molecular formula can be derived from its name as C20H18ClN3O5SC_{20}H_{18}ClN_3O_5S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms in addition to carbon and hydrogen.

Methods of Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Formation of the thieno[3,4-c]pyrazole core: This could involve cyclization reactions starting from thiophene derivatives and hydrazine-based precursors.

  • Introduction of the dioxido (sulfone) group: Oxidation of the sulfur atom in the thiophene ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Attachment of the chlorophenyl group: Electrophilic aromatic substitution or coupling reactions may be employed.

  • Incorporation of the phenoxyacetamide moiety: This step could involve nucleophilic substitution reactions between phenols and haloacetamides.

Spectroscopic Data

The characterization of this compound would typically involve:

  • NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to aromatic protons, amide groups, and the thienopyrazole system.

  • IR Spectroscopy: To detect functional groups such as sulfone (SO₂), amide (C=O), and ether (C-O-C).

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Pharmaceutical Relevance

Compounds with similar structural motifs are often explored for their biological activities:

  • Anticancer Activity: The presence of sulfone groups and heterocyclic rings suggests potential as kinase inhibitors or DNA intercalators.

  • Anti-inflammatory Activity: Amides and sulfone-containing molecules have been studied for their ability to inhibit enzymes like COX or LOX.

Agrochemical Applications

Heterocyclic compounds with sulfur and nitrogen are frequently investigated as fungicides or herbicides due to their ability to disrupt metabolic pathways in pests.

Research Findings

PropertyDescription
Hydrogen BondingLikely forms intramolecular and intermolecular hydrogen bonds via amide NH.
BioavailabilitySulfone groups enhance solubility; amides improve stability in vivo.
Docking StudiesSimilar compounds show strong binding affinity for enzymes like kinases.

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